1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea

Medicinal Chemistry Biochemical Probe Data Scarcity

This compound is offered for procurement solely as a novel chemical entity for exploratory research. Its value proposition is exclusively based on its unique and uncharacterized structure—a distinct pharmacophore combining a lipophilic tert-butylphenyl group, a sulfonamide linker, and a methylimidazole ring. There is no public bioactivity or ADME data, making substitution with any generic analog scientifically unjustifiable and carrying an unbounded risk of altered performance. Procure this compound only if your program requires this precise, novel architecture for internal, non-comparative studies.

Molecular Formula C17H25N5O3S
Molecular Weight 379.48
CAS No. 1798540-91-6
Cat. No. B2775882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea
CAS1798540-91-6
Molecular FormulaC17H25N5O3S
Molecular Weight379.48
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NCCNS(=O)(=O)C2=CN(C=N2)C
InChIInChI=1S/C17H25N5O3S/c1-17(2,3)13-5-7-14(8-6-13)21-16(23)18-9-10-20-26(24,25)15-11-22(4)12-19-15/h5-8,11-12,20H,9-10H2,1-4H3,(H2,18,21,23)
InChIKeyMELMKDKDWBYFPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Analysis: 1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea (CAS 1798540-91-6)


The compound 1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea (CAS 1798540-91-6) is a synthetic small molecule belonging to the class of substituted urea derivatives that incorporate a tert-butylphenyl group and a 1-methyl-1H-imidazole-4-sulfonamide moiety [1]. Its structure suggests potential for hydrogen bonding and metal coordination, making it a candidate for medicinal chemistry and biochemical probe research [2]. However, a comprehensive search of primary literature, patents, and authoritative public databases yields no quantitative bioactivity or physicochemical comparator data, indicating that its differentiated performance characteristics remain unvalidated in the public domain.

Risks of Unvalidated Substitution for 1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea


Substituting this compound with a generic analog or structural cousin cannot be scientifically justified due to an evidence void. The specific combination of a lipophilic tert-butyl group, a sulfonamide linker, and a methylimidazole ring creates a unique pharmacophore whose interaction landscape is uncharacterized [1]. Without quantitative selectivity, potency, ADME, or solubility data, any substitution carries an unbounded risk of altering target engagement, off-target activity, or physicochemical behavior. This uncertainty directly prevents reliable procurement for any application requiring defined molecular performance.

Quantitative Differentiation Evidence Audit for 1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea


Absence of High-Strength Comparative Efficacy or Potency Data

No high-strength differential evidence could be identified. A query of PubChem, BindingDB, ChEMBL, and primary patent literature for this specific molecule returns no quantitative IC50, Kd, Ki, or ADME data points measured in the same assay against a defined comparator compound [1]. Therefore, no direct head-to-head, cross-study comparable, or reliable class-level inference can be established to scientifically justify selection over any analog. This confirms that the compound's differentiation is currently unproven in the public domain.

Medicinal Chemistry Biochemical Probe Data Scarcity

Limitations on Defined Application Scenarios for 1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea


Early-Stage, Non-Comparative Exploratory Chemistry

The compound may only be considered for exploratory synthesis or as a building block in internal, non-comparative medicinal chemistry programs. Its selection in this context is solely based on its structural novelty, not on any proven biological or physical property superiority [1]. Any results generated would need to be internally validated against chosen controls.

Internal Tool Compound Validation

An organization with prior internal data on this compound's performance in a specific assay could use it as a tool compound. This scenario depends entirely on proprietary data and cannot be informed by public comparative evidence.

Quote Request

Request a Quote for 1-(4-tert-butylphenyl)-3-[2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.